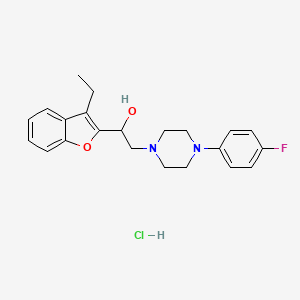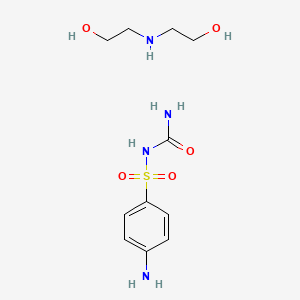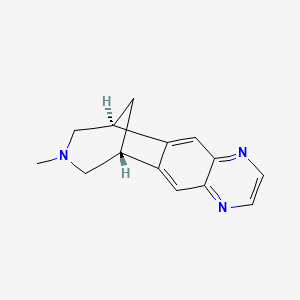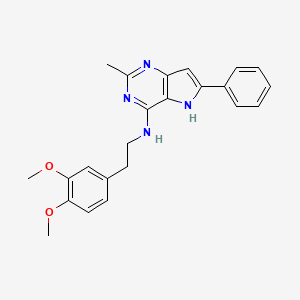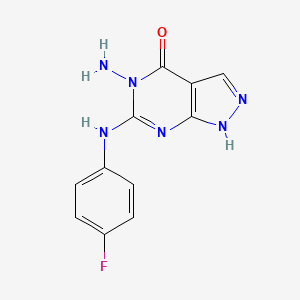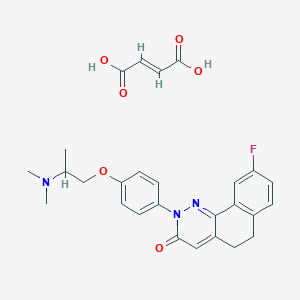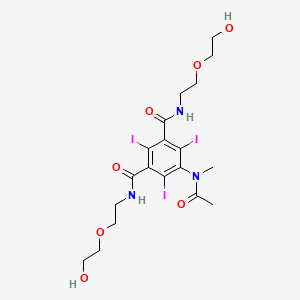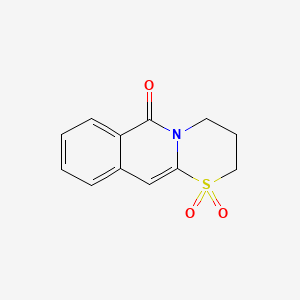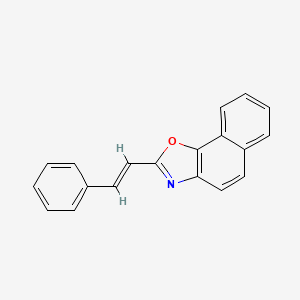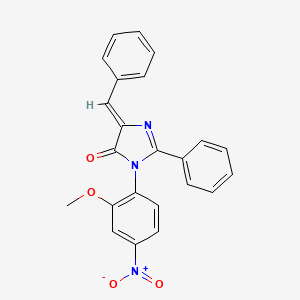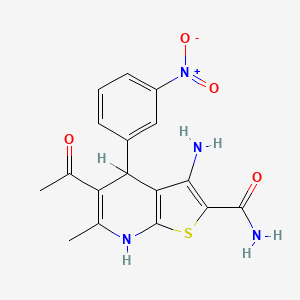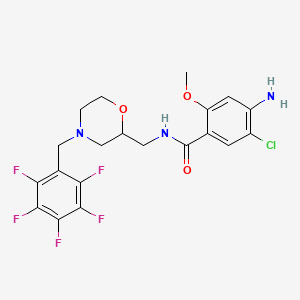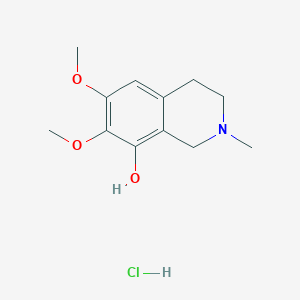
Anhalidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhalidine hydrochloride is a naturally occurring tetrahydroisoquinoline-based alkaloid. It is primarily isolated from the cactus species Lophophora williamsii and has also been detected in other cacti and several species of Acacia . This compound is part of a family of alkaloids structurally related to mescaline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anhalidine hydrochloride typically involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with methyl iodide under basic conditions to form the corresponding N-methyl derivative. This intermediate is then subjected to demethylation using boron tribromide to yield anhalidine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is purified using crystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Anhalidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Anhalidine can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert anhalidine to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the anhalidine structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroanhalidine.
Substitution: Various substituted anhalidine derivatives.
Scientific Research Applications
Anhalidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of anhalidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This compound binds to receptors in the central nervous system, leading to altered neurotransmitter release and uptake . This modulation can result in various physiological and psychological effects .
Comparison with Similar Compounds
Mescaline: Structurally related to anhalidine and shares similar psychoactive properties.
Pellotine: Another tetrahydroisoquinoline alkaloid found in cacti.
Hordenine: An alkaloid with similar pharmacological effects.
Uniqueness: Anhalidine hydrochloride is unique due to its specific structural features and its ability to modulate multiple neurotransmitter systems simultaneously. This makes it a valuable compound for research into complex biochemical pathways and potential therapeutic applications .
Properties
CAS No. |
2245-89-8 |
|---|---|
Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-13-5-4-8-6-10(15-2)12(16-3)11(14)9(8)7-13;/h6,14H,4-5,7H2,1-3H3;1H |
InChI Key |
WKXYPQOQUQVXMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C(=C2C1)O)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


